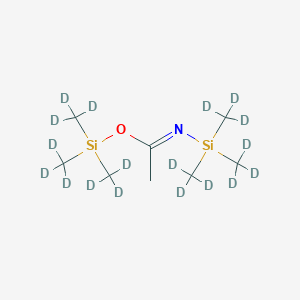
Methyl-D-erythritol Phosphate Disodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-D-erythritol Phosphate Disodium Salt: is a chemical compound with the molecular formula C5H11Na2O7P and a molecular weight of 260.09 g/mol . It is a substrate for terpenoid biosynthesis, which is a crucial pathway in the production of various natural products, including essential oils, steroids, and other bioactive compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl-D-erythritol Phosphate Disodium Salt involves the phosphorylation of Methyl-D-erythritol. The reaction typically requires a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) in the presence of a base like pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the phosphate ester .
Industrial Production Methods: Industrial production of this compound involves large-scale phosphorylation reactions using optimized conditions to maximize yield and purity. The process includes steps like purification through crystallization or chromatography to obtain the final product in its disodium salt form .
Chemical Reactions Analysis
Types of Reactions: Methyl-D-erythritol Phosphate Disodium Salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl-D-erythritol Phosphate Disodium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various terpenoids and other natural products.
Biology: It plays a role in the study of metabolic pathways, particularly in the biosynthesis of isoprenoids.
Medicine: Research on its derivatives has potential implications in drug development, especially for antimicrobial and anticancer agents.
Industry: It is used in the production of flavors, fragrances, and other bioactive compounds.
Mechanism of Action
The mechanism of action of Methyl-D-erythritol Phosphate Disodium Salt involves its role as a substrate in the methylerythritol phosphate (MEP) pathway. This pathway is responsible for the biosynthesis of isoprenoids, which are essential for various cellular functions. The compound interacts with enzymes such as 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) and 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD), facilitating the conversion of intermediates into isoprenoid precursors .
Comparison with Similar Compounds
2-C-Methyl-D-erythritol 4-phosphate: Another intermediate in the MEP pathway.
1-Deoxy-D-xylulose-5-phosphate: A precursor in the MEP pathway.
Isopentenyl pyrophosphate (IPP): A key intermediate in both the MEP and mevalonate pathways.
Uniqueness: Methyl-D-erythritol Phosphate Disodium Salt is unique due to its specific role in the MEP pathway, which is distinct from the mevalonate pathway found in higher eukaryotes. This makes it a valuable target for developing antibiotics and herbicides, as the MEP pathway is present in many bacteria and plants but not in humans .
Properties
CAS No. |
270928-69-3 |
|---|---|
Molecular Formula |
C₅H₁₁Na₂O₇P |
Molecular Weight |
260.09 |
Synonyms |
(2S,3R)-2-Methyl-1,2,3,4-butanetetrol 4-(Dihydrogen Phosphate) Disodium Salt; 2-C-Methyl-D-erythritol 4-phosphate Disodium Salt; MEP Disodium Salt; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(3As,5R,6R,7S,7aS)-2-[[(3aS,5R,6R,7S,7aS)-7-[[(3aS,5R,6R,7S,7aS)-6,7-diacetyloxy-5-(acetyloxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-2-yl]oxy]-6-acetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methoxy]-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B1140938.png)










